3-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)piperidine dihydrochloride
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Overview
Description
3-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)piperidine dihydrochloride is a compound that features both imidazole and piperidine moieties Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, while piperidine is a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)piperidine dihydrochloride typically involves the condensation of an imidazole derivative with a piperidine derivative. One common method involves the reaction of 1-methylimidazole with piperidine in the presence of a suitable catalyst and solvent. The reaction conditions often include heating and stirring to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)piperidine dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The nitrogen atoms in the imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Corresponding amines.
Substitution: Alkylated or acylated imidazole derivatives.
Scientific Research Applications
3-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)piperidine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)piperidine dihydrochloride involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. This compound may also affect various signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1-methylimidazole: A simpler imidazole derivative with similar chemical properties.
Piperidine: A basic six-membered ring structure that forms part of the compound.
Imidazole N-oxides: Oxidized derivatives of imidazole.
Uniqueness
3-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)piperidine dihydrochloride is unique due to the combination of imidazole and piperidine moieties, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and interactions compared to simpler imidazole or piperidine derivatives.
Properties
Molecular Formula |
C9H19Cl2N3 |
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Molecular Weight |
240.17 g/mol |
IUPAC Name |
3-(1-methyl-4,5-dihydroimidazol-2-yl)piperidine;dihydrochloride |
InChI |
InChI=1S/C9H17N3.2ClH/c1-12-6-5-11-9(12)8-3-2-4-10-7-8;;/h8,10H,2-7H2,1H3;2*1H |
InChI Key |
GYQYKAAJRDKZFD-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN=C1C2CCCNC2.Cl.Cl |
Origin of Product |
United States |
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